molecular formula C19H17BrClNO4 B4232762 (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4232762
M. Wt: 438.7 g/mol
InChI Key: XVYMFFIGDGLYDR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-bromobenzyl chloride and 5-chloro-2-methoxybenzoic acid. These intermediates are then subjected to a series of reactions, including esterification and cyclization, to form the final product. Common reagents used in these reactions include thionyl chloride, pyridine, and various solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: The compound is explored for its use in manufacturing pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may modulate the activity of inflammatory pathways or protect neuronal cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromobenzyl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
  • Triazole-pyrimidine hybrids

Uniqueness

Compared to similar compounds, (4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(4-bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO4/c1-25-17-7-6-15(21)9-16(17)22-10-13(8-18(22)23)19(24)26-11-12-2-4-14(20)5-3-12/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYMFFIGDGLYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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(4-Bromophenyl)methyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

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